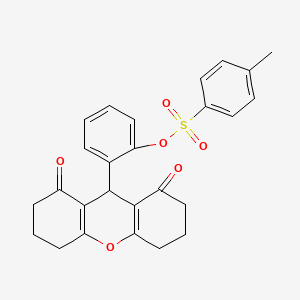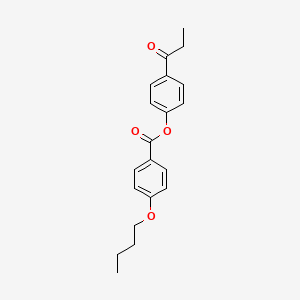
4-propionylphenyl 4-butoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-propionylphenyl 4-butoxybenzoate, also known as P4B, is a synthetic compound used in scientific research. It is a member of the family of benzophenone derivatives, which have been extensively studied due to their potential applications in various fields. P4B has gained attention for its unique properties, including its ability to act as a photosensitizer and its potential as a therapeutic agent.
作用机制
The mechanism of action of 4-propionylphenyl 4-butoxybenzoate as a photosensitizer involves the absorption of light energy, which causes the photosensitizer to enter an excited state. The excited photosensitizer then reacts with oxygen to produce reactive oxygen species (ROS), which can damage cellular components and ultimately lead to cell death. The selectivity of PDT is achieved by targeting the photosensitizer to cancer cells, which have a higher metabolic rate and therefore produce more ROS upon exposure to light.
Biochemical and Physiological Effects:
4-propionylphenyl 4-butoxybenzoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its role as a photosensitizer, 4-propionylphenyl 4-butoxybenzoate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 4-propionylphenyl 4-butoxybenzoate has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 4-propionylphenyl 4-butoxybenzoate is its ease of synthesis and purification, which makes it a viable option for large-scale experiments. 4-propionylphenyl 4-butoxybenzoate is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 4-propionylphenyl 4-butoxybenzoate is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experimental settings.
未来方向
There are several potential future directions for research on 4-propionylphenyl 4-butoxybenzoate. One area of interest is the development of more efficient synthesis methods for 4-propionylphenyl 4-butoxybenzoate and other benzophenone derivatives. Another area of interest is the optimization of PDT protocols using 4-propionylphenyl 4-butoxybenzoate as a photosensitizer, including the development of targeted delivery systems for 4-propionylphenyl 4-butoxybenzoate. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-propionylphenyl 4-butoxybenzoate and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 4-propionylphenyl 4-butoxybenzoate involves the reaction of 4-butoxybenzoic acid with propionyl chloride in the presence of a catalyst. The resulting product is then purified through a series of techniques, including recrystallization and column chromatography. The synthesis of 4-propionylphenyl 4-butoxybenzoate is relatively straightforward and can be performed on a large scale, making it a viable option for industrial applications.
科学研究应用
4-propionylphenyl 4-butoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-propionylphenyl 4-butoxybenzoate is as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment method for various types of cancer that involves the use of a photosensitizer and light to selectively destroy cancer cells. 4-propionylphenyl 4-butoxybenzoate has been shown to be an effective photosensitizer in vitro and in vivo, making it a potential candidate for further clinical studies.
属性
IUPAC Name |
(4-propanoylphenyl) 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-5-14-23-17-10-8-16(9-11-17)20(22)24-18-12-6-15(7-13-18)19(21)4-2/h6-13H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMYYQVCOHXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367478 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53146-65-9 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
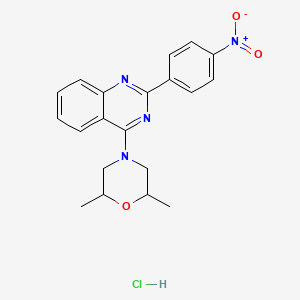
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)

![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)
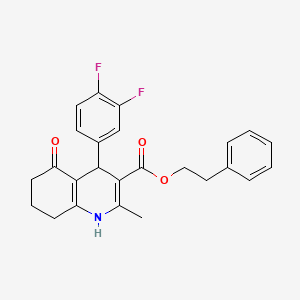
![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)
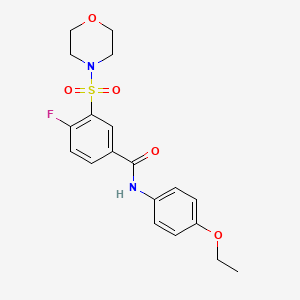
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
